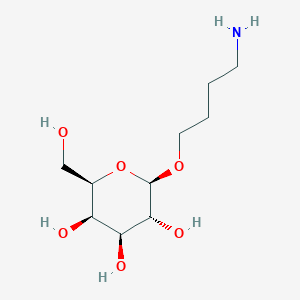methanone CAS No. 213386-94-8](/img/structure/B1450134.png)
[3-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone
Übersicht
Beschreibung
[3-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 3-MeO-4'-MeO-α-PVP or MOPVP. It is a synthetic cathinone that belongs to the pyrrolidine class of compounds. The purpose of
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
3-(Methoxymethoxy)phenylmethanone derivatives have been synthesized and explored for their antimicrobial properties. For instance, a series of related compounds demonstrated significant antimicrobial activity, with some showing comparable effectiveness to standard drugs like ciprofloxacin and fluconazole. Notably, derivatives containing the methoxy group displayed enhanced antimicrobial potency (Kumar, 2012).
Crystal and Molecular Structure Analysis
Detailed structural analysis has been conducted on compounds closely related to 3-(Methoxymethoxy)phenylmethanone. For example, studies involving X-ray diffraction have been pivotal in elucidating the molecular structures of these compounds, providing insight into their crystalline forms and molecular conformations (Lakshminarayana, 2009).
Electronic and Optical Properties
Research has also focused on the electronic and optical characteristics of related compounds. Investigations into the spectroscopic properties, including absorption, excitation, and fluorescence, have revealed interesting behaviors of these compounds in various solvents. These studies are often complemented by quantum chemistry calculations, offering a deeper understanding of their electronic structures and potential applications in fields like materials science (Al-Ansari, 2016).
Computational Chemistry and Material Science
Computational methods, including density functional theory (DFT), have been employed to predict and analyze the molecular structures and properties of these compounds. This approach provides valuable insights into their physicochemical properties, molecular electrostatic potentials, and frontier molecular orbitals. Such studies are crucial for understanding the reactivity and stability of these compounds, potentially leading to novel applications in material science and nanotechnology (Huang, 2021).
Eigenschaften
IUPAC Name |
[3-(methoxymethoxy)phenyl]-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-10-18-13-6-2-4-11(8-13)14(16)12-5-3-7-15-9-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIKOBVZRYFUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B1450061.png)


![[1(2H),2'-Bipyridin]-2-one,5'-bromo-](/img/structure/B1450065.png)




